molecular formula C16H19N3O2 B5465004 4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide

4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B5465004
M. Wt: 285.34 g/mol
InChI Key: RAIAQYCCNHMUIX-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide is a heterocyclic compound that features a furan ring, a piperazine ring, and a carboxamide group

Properties

IUPAC Name

4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(17-14-5-2-1-3-6-14)19-10-8-18(9-11-19)13-15-7-4-12-21-15/h1-7,12H,8-11,13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIAQYCCNHMUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide typically involves the reaction of furan-2-ylmethanol with N-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carboxylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxylate
  • 4-(furan-2-ylmethyl)-N-phenylpiperazine-1-sulfonamide
  • 4-(furan-2-ylmethyl)-N-phenylpiperazine-1-thioamide

Uniqueness

4-(furan-2-ylmethyl)-N-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, while the piperazine ring offers flexibility and the potential for hydrogen bonding. The carboxamide group enhances its solubility and reactivity, making it a versatile compound for various applications.

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